molecular formula C18H17ClN4O5 B10907043 [4-(4-Chlorophenyl)piperazin-1-yl](4-methyl-3,5-dinitrophenyl)methanone

[4-(4-Chlorophenyl)piperazin-1-yl](4-methyl-3,5-dinitrophenyl)methanone

Cat. No.: B10907043
M. Wt: 404.8 g/mol
InChI Key: WEODWYJNPLQDAO-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE: is a complex organic compound characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a methanone group attached to a 4-methyl-3,5-dinitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves multiple steps:

  • Formation of the Piperazine Derivative:

      Starting Materials: 4-chlorophenylamine and piperazine.

      Reaction: The 4-chlorophenylamine is reacted with piperazine in the presence of a suitable base, such as sodium hydroxide, to form 4-(4-chlorophenyl)piperazine.

      Conditions: This reaction is usually carried out in an organic solvent like ethanol at elevated temperatures (around 80-100°C).

  • Attachment of the Methanone Group:

      Starting Materials: 4-(4-chlorophenyl)piperazine and 4-methyl-3,5-dinitrobenzoyl chloride.

      Reaction: The 4-(4-chlorophenyl)piperazine is then reacted with 4-methyl-3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine.

      Conditions: This step is typically performed at room temperature in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: The nitro groups on the phenyl ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in the design of new drugs, particularly those targeting the central nervous system due to the presence of the piperazine ring.

    Biological Studies: It can be used as a probe to study the interaction of piperazine derivatives with biological macromolecules.

Industry:

    Agriculture: Potential use as a precursor for agrochemicals.

    Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE exerts its effects is largely dependent on its interaction with biological targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The nitro groups can participate in redox reactions within cells, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.

Molecular Targets and Pathways:

    Neurotransmitter Receptors: Interaction with serotonin and dopamine receptors.

    Redox Pathways: Involvement in oxidative stress pathways due to the presence of nitro groups.

Comparison with Similar Compounds

    [4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester: Similar in structure but with different substituents on the piperazine ring.

    4-(4-Chlorophenyl)piperazine: Lacks the methanone and nitro groups, making it less complex.

    4-Methyl-3,5-dinitrobenzoyl Chloride: A precursor in the synthesis of the target compound.

Uniqueness:

  • The combination of a piperazine ring with both a chlorophenyl and a dinitrophenyl group makes 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE unique in its chemical reactivity and potential applications. The presence of multiple functional groups allows for diverse chemical transformations and interactions with biological targets.

This detailed overview provides a comprehensive understanding of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C18H17ClN4O5

Molecular Weight

404.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(4-methyl-3,5-dinitrophenyl)methanone

InChI

InChI=1S/C18H17ClN4O5/c1-12-16(22(25)26)10-13(11-17(12)23(27)28)18(24)21-8-6-20(7-9-21)15-4-2-14(19)3-5-15/h2-5,10-11H,6-9H2,1H3

InChI Key

WEODWYJNPLQDAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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